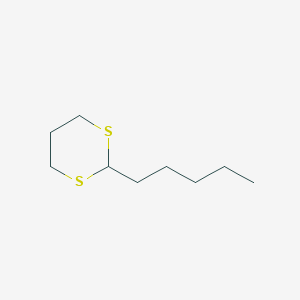
Hexanal-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanal-1,3-dithiane is an organic compound with the molecular formula C9H18S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a pentyl group attached to the second carbon atom of the ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanal-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with pentanal in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Common acid catalysts used in this reaction include hydrochloric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2-pentyl-1,3-dithiane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the reaction and allow for easy separation of the product from the reaction mixture. Additionally, the reaction can be optimized by controlling the temperature, pressure, and reactant concentrations to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Hexanal-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol or hydrocarbon. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a strong base at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Alkylated or acylated dithianes.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-pentyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges through electron back-donation, making the compound a versatile intermediate in organic synthesis. The dithiane ring can also undergo ring-opening reactions, releasing reactive intermediates that can participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane with no alkyl substitution. It is commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring. It is also used as a protecting group and in various organic reactions.
2-Methyl-1,3-dithiane: Similar to 2-pentyl-1,3-dithiane but with a methyl group instead of a pentyl group.
Uniqueness of Hexanal-1,3-dithiane
This compound is unique due to the presence of the pentyl group, which can influence its reactivity and physical properties. The longer alkyl chain can enhance the compound’s solubility in non-polar solvents and may affect its interaction with biological targets. Additionally, the pentyl group can provide steric hindrance, influencing the compound’s behavior in substitution reactions .
Propiedades
Número CAS |
21777-32-2 |
|---|---|
Fórmula molecular |
C9H18S2 |
Peso molecular |
190.4 g/mol |
Nombre IUPAC |
2-pentyl-1,3-dithiane |
InChI |
InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
Clave InChI |
IEZIRVFWMLLTLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1SCCCS1 |
SMILES canónico |
CCCCCC1SCCCS1 |
Key on ui other cas no. |
21777-32-2 |
Sinónimos |
hexanal-1,3-dithiane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















